4'-Methoxy-3-piperidinomethyl benzophenone
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Overview
Description
4’-Methoxy-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2 It is characterized by the presence of a methoxy group at the para position of the benzene ring, a piperidinomethyl group at the meta position, and a benzophenone core structure
Mechanism of Action
Target of Action
Benzophenones and their derivatives, including this compound, have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it is plausible that this compound may interact with multiple targets related to these biological processes.
Mode of Action
The specific mode of action of 4’-Methoxy-3-piperidinomethyl Benzophenone is currently unknown due to the lack of detailed studies on this compound. Benzophenones are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or the modulation of protein function .
Result of Action
Benzophenones and their derivatives have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it is plausible that this compound may have similar effects at the molecular and cellular level.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzophenones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a Mannich reaction, where the benzophenone is reacted with formaldehyde and piperidine under acidic conditions.
Industrial Production Methods
Industrial production methods for 4’-Methoxy-3-piperidinomethyl benzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-3-piperidinomethyl benzophenone.
Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4’-Hydroxy-3-piperidinomethyl benzophenone.
Reduction: 4’-Methoxy-3-piperidinomethyl benzohydrol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-3-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-3-piperidinomethyl benzophenone
- 4’-Methoxy-3-morpholinomethyl benzophenone
- 4’-Methoxy-3-piperidinomethyl acetophenone
Uniqueness
4’-Methoxy-3-piperidinomethyl benzophenone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the piperidinomethyl group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRKFPGCXGJNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643127 |
Source
|
Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-66-0 |
Source
|
Record name | Methanone, (4-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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